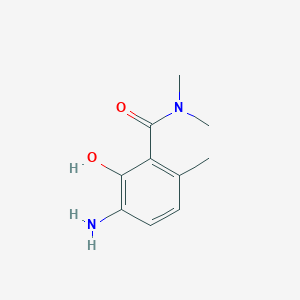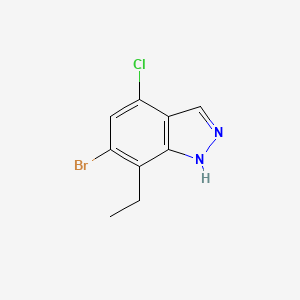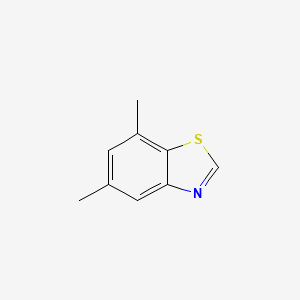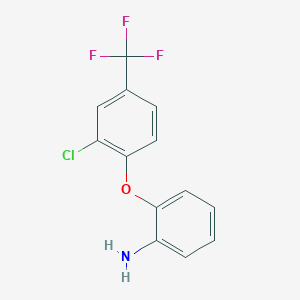
2-(2-Chloro-4-(trifluoromethyl)phenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-4-(trifluoromethyl)phenoxy)aniline is an organic compound with the molecular formula C13H9ClF3NO. It is a derivative of aniline, where the aniline moiety is substituted with a 2-chloro-4-(trifluoromethyl)phenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-(trifluoromethyl)phenoxy)aniline typically involves the following steps :
Acylation Reaction: 3-fluoro-4-aminophenol reacts with an organic acid anhydride to form 3-fluoro-4-acetyl amino phenol.
Condensation Reaction: The 3-fluoro-4-acetyl amino phenol undergoes condensation with 3,4-dichloro trifluoromethyl benzene in a polar solvent in the presence of an alkaline compound to form 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxyl) acetanilide.
Acidolysis and Alkali Neutralization: The 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxyl) acetanilide is then subjected to acidolysis and alkali neutralization to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves mild reaction conditions, simple technological operations, and cost-effective raw materials, making it suitable for industrial-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-4-(trifluoromethyl)phenoxy)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and trifluoromethyl groups.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid or nitric acid.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce corresponding quinones.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-4-(trifluoromethyl)phenoxy)aniline has several scientific research applications :
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-4-(trifluoromethyl)phenoxy)aniline involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-(trifluoromethyl)aniline: A closely related compound with similar chemical properties.
4-Chloro-2-(trifluoromethyl)aniline: Another similar compound with slight differences in the position of the substituents.
Uniqueness
2-(2-Chloro-4-(trifluoromethyl)phenoxy)aniline is unique due to the presence of both the chloro and trifluoromethyl groups on the phenoxy ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H9ClF3NO |
|---|---|
Molekulargewicht |
287.66 g/mol |
IUPAC-Name |
2-[2-chloro-4-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C13H9ClF3NO/c14-9-7-8(13(15,16)17)5-6-11(9)19-12-4-2-1-3-10(12)18/h1-7H,18H2 |
InChI-Schlüssel |
NQNSEWJNYQMMRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)OC2=C(C=C(C=C2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


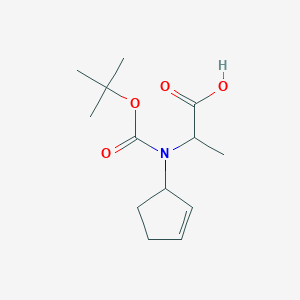
![2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline](/img/structure/B11761146.png)
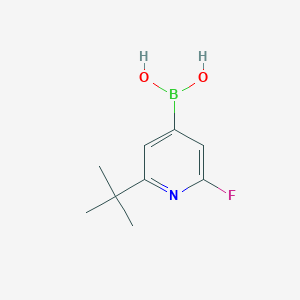
![ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate](/img/structure/B11761163.png)
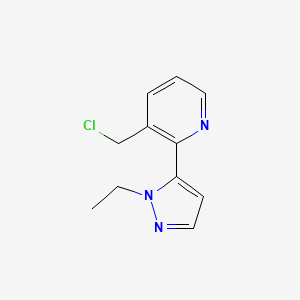
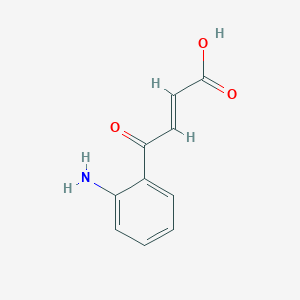
![4-Fluoro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11761181.png)
![8,8-Difluoro-2-azaspiro[4.5]decane](/img/structure/B11761192.png)

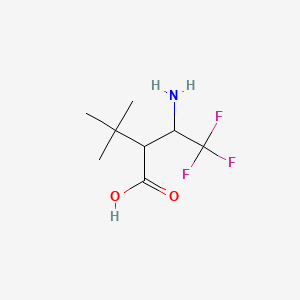
![5-Benzyl-1,5-diazabicyclo[4.3.1]decan-2-one](/img/structure/B11761209.png)
